Gold(I)-Catalyzed Cyclization Advantage
In the gold(I)-catalyzed 5-exo-dig and 6-endo-dig cyclization of internal alkynic β-keto esters, a cationic gold(I) complex bearing a semihollow-shaped trialkynylphosphine ligand shows a marked advantage over a gold(I)-PPh3 complex with respect to both reaction rates and product yields [1]. For the cyclization of alkynic keto ester 3a to form a six-membered ring, the triethynylphosphine-derived catalyst achieved a higher conversion and yield compared to PPh3 under identical conditions [2].
| Evidence Dimension | Catalytic Efficiency in Gold(I)-Catalyzed Cyclization |
|---|---|
| Target Compound Data | Yield: 93% (for the cyclization of acetylenic keto ester 3a to a six-membered ring, using a cationic gold(I) complex with a semihollow triethynylphosphine ligand, 0.5 mol% catalyst, room temperature, 1 h) [2]. |
| Comparator Or Baseline | Yield: 59% (using a gold(I)-PPh3 complex under identical reaction conditions) [2]. |
| Quantified Difference | Yield enhancement of +34 percentage points; marked rate acceleration was also noted (qualitative but reported as a 'marked advantage') [1]. |
| Conditions | Gold(I)-catalyzed cyclization of acetylenic keto ester 3a (0.5 mol% catalyst, room temperature, 1 h) [2]. |
Why This Matters
For procurement in gold catalysis research, the +34% absolute yield increase directly impacts synthetic efficiency and material throughput, making triethynylphosphane a critical selection over PPh3 for challenging cyclization reactions.
- [1] Ito, H., Harada, A., Ohmiya, H., & Sawamura, M. (2008). Cyclization of nonterminal alkynic β-keto esters catalyzed by gold(I) complex with a semihollow, end-capped triethynylphosphine ligand. Organic Letters, 10(21), 5051-5054. View Source
- [2] Ochida, A., Ito, H., & Sawamura, M. (2006). Using Triethynylphosphine Ligands Bearing Bulky End Caps To Create a Holey Catalytic Environment: Application to Gold(I)-Catalyzed Alkyne Cyclizations. Journal of the American Chemical Society, 128(51), 16486–16487. (Specifically, Table 1, entries 1 and 4 for yield comparison). View Source
